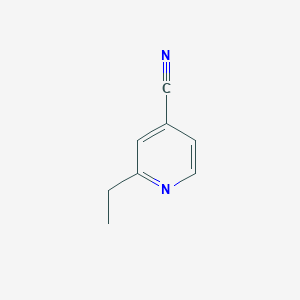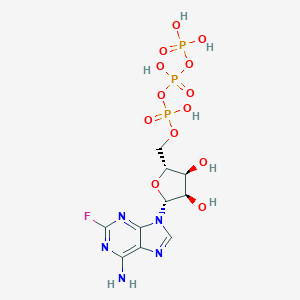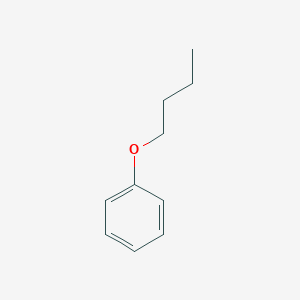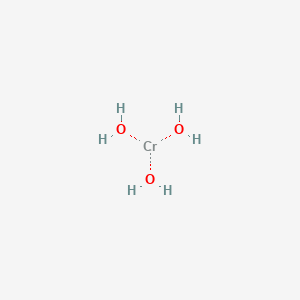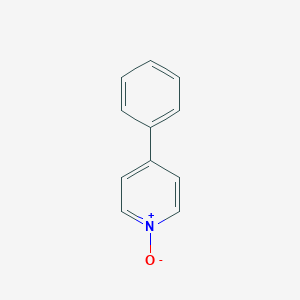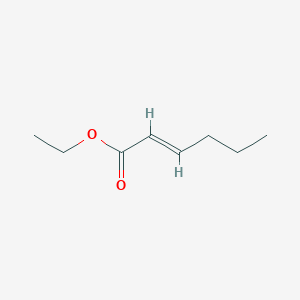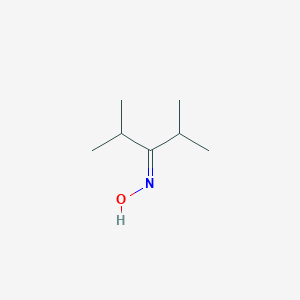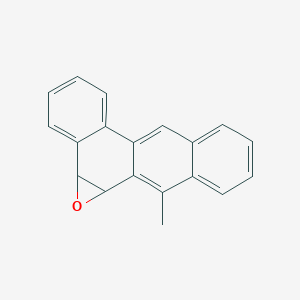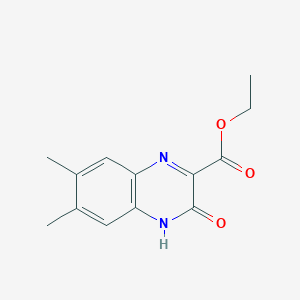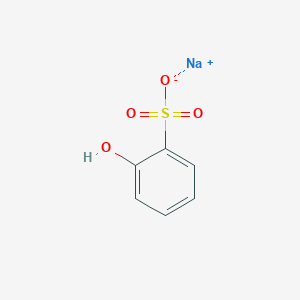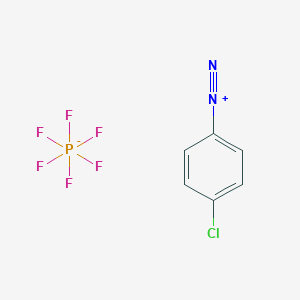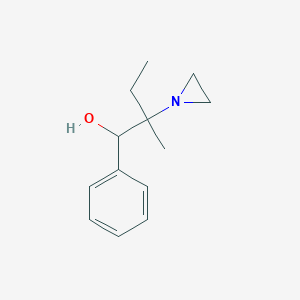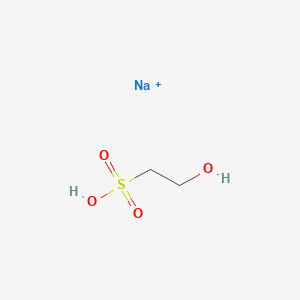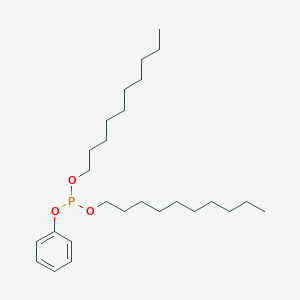
Didecyl phenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl phenyl phosphite, commonly known as DDPP, is an organophosphorus compound that is widely used in various scientific research applications. It is a colorless to pale yellow liquid that has a molecular weight of 500.91 g/mol and a boiling point of 380°C. DDPP is a stable and non-corrosive compound that is highly soluble in organic solvents.
Mecanismo De Acción
DDPP acts as an antioxidant by scavenging free radicals that can cause oxidative damage to cells and tissues. It also acts as a flame retardant by inhibiting the combustion process and reducing the spread of flames. DDPP is a versatile compound that can provide multiple benefits in various applications.
Efectos Bioquímicos Y Fisiológicos
DDPP has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. DDPP has been shown to have no significant effects on the immune system, reproductive system, or nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDPP is a stable compound that can be easily synthesized and stored. It has low toxicity and can be safely handled in a laboratory setting. However, DDPP is not suitable for use in aqueous solutions, as it is insoluble in water. It is also not suitable for use in applications that require high-temperature stability, as it has a relatively low boiling point.
Direcciones Futuras
There are several future directions for research on DDPP. One area of interest is the development of new synthesis methods that can improve the yield and purity of DDPP. Another area of interest is the investigation of the potential use of DDPP as a drug delivery agent, as it has been shown to have low toxicity and good solubility in organic solvents. Additionally, research can be conducted to explore the potential use of DDPP as a flame retardant in new materials and applications.
Métodos De Síntesis
DDPP can be synthesized by reacting phenol with decyl alcohol and phosphorus trichloride. The reaction yields DDPP and hydrogen chloride as a byproduct. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DDPP is widely used in scientific research as a stabilizer for polymers, antioxidants, and flame retardants. It is also used as a processing aid in the production of plastics and rubber. DDPP is a versatile compound that has found applications in a wide range of industries, including the automotive, construction, and electronics sectors.
Propiedades
Número CAS |
1254-78-0 |
|---|---|
Nombre del producto |
Didecyl phenyl phosphite |
Fórmula molecular |
C26H47O3P |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
didecyl phenyl phosphite |
InChI |
InChI=1S/C26H47O3P/c1-3-5-7-9-11-13-15-20-24-27-30(29-26-22-18-17-19-23-26)28-25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
Clave InChI |
NMAKPIATXQEXBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
Color/Form |
NEARLY WATER-WHITE LIQUID |
Densidad |
0.940 @ 25 °C/15.5 °C |
Punto de inflamación |
425 °F, OC |
melting_point |
BELOW 0 °C |
Otros números CAS |
1254-78-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



